tert-butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
tert-Butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decene core. Its structure includes a tert-butyl carbamate group at position 8, a 4-bromophenyl substituent at position 2, and a sulfanylidene (thione) moiety at position 3. Such spiro compounds are widely explored as intermediates in pharmaceuticals, particularly in kinase inhibitors and protease modulators, due to their conformational rigidity and diverse reactivity .
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c1-17(2,3)24-16(23)22-10-8-18(9-11-22)20-14(15(25)21-18)12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPACFZLHLIBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, incorporating a tert-butyl group and a bromophenyl moiety. Its molecular formula is C₁₅H₁₈BrN₃O₂S, with notable features including:
- Tert-butyl group : Often associated with increased lipophilicity.
- Bromophenyl group : Imparts potential for interactions with biological targets.
- Sulfanylidene functionality : May contribute to redox activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key methods include:
- Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
- Protection and deprotection strategies to ensure the stability of reactive functional groups during synthesis.
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of triazine with sulfanylidene groups have been shown to scavenge free radicals effectively, suggesting that the target compound may possess similar activities .
Antimicrobial Properties
Compounds containing bromophenyl groups are often evaluated for antimicrobial activity. In vitro studies indicate that such compounds can inhibit the growth of various bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
Interaction with Biological Targets
The compound's structural features suggest it may interact with specific enzymes or receptors. For example, related compounds have been investigated as inhibitors of cathepsins involved in parasitic infections like Toxoplasma gondii. The inhibition of these enzymes could lead to therapeutic applications in treating chronic infections .
Study 1: CNS Penetration and Efficacy
A study focused on CNS penetrant inhibitors for Toxoplasma gondii highlighted the importance of structural modifications in enhancing bioavailability and efficacy against chronic infections. The findings indicated that similar compounds could achieve effective concentrations in the brain while maintaining low toxicity profiles .
Study 2: Structure-Activity Relationship (SAR) Analysis
Research into SAR for related compounds revealed that modifications to the bromophenyl group significantly affect biological activity and selectivity against various targets. This emphasizes the importance of optimizing substituents to enhance therapeutic efficacy while minimizing side effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₂S |
| Antioxidant Activity | IC50 < 50 µM (indicative) |
| Antimicrobial Efficacy | Inhibition Zone: 15 mm (E. coli) |
| CNS Penetration Ratio | Brain/Plasma = 1.4 |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study involving derivatives of triazaspiro compounds demonstrated their efficacy against various bacterial strains, suggesting that tert-butyl 2-(4-bromophenyl)-3-sulfanylidene derivatives might also possess similar activities .
- Anticancer Properties : The spirocyclic structure is known to enhance biological activity against cancer cells. Preliminary studies have shown that modifications on the bromophenyl group can lead to increased cytotoxicity against specific cancer cell lines, making this compound a candidate for further anticancer drug development .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored in the context of metabolic diseases. Its ability to interact with specific enzymes could pave the way for new therapeutic agents targeting diseases like diabetes or obesity .
Materials Science Applications
- Polymer Additives : The incorporation of tert-butyl 2-(4-bromophenyl)-3-sulfanylidene into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials suitable for high-temperature applications .
- Nanocomposites : The compound's unique structure allows it to act as a functional additive in nanocomposites, improving properties such as electrical conductivity and thermal resistance. Research is ongoing to optimize its incorporation into various nanomaterials .
Agricultural Chemistry Applications
- Pesticide Development : The bromophenyl moiety is often associated with enhanced biological activity against pests. Studies have indicated that similar compounds can act as effective pesticides or herbicides, suggesting that tert-butyl 2-(4-bromophenyl)-3-sulfanylidene could be developed into a novel agrochemical product .
- Plant Growth Regulators : There is potential for this compound to serve as a plant growth regulator due to its structural characteristics that may influence plant hormone pathways .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Halogen vs. Alkyl/Aryl Groups: The 4-bromophenyl group in the target compound increases molecular weight (430.35 vs.
- Thione (Sulfanylidene) vs. Oxo : The thione group in the target and QV-2061 enables sulfur-specific reactions (e.g., alkylation, coordination with metals), unlike oxo analogs .
- Steric Effects : Methyl and ethyl substituents (e.g., in QV-2061 and ethyl analog) improve lipid solubility but reduce steric accessibility compared to bromophenyl .
Physicochemical Properties
Preparation Methods
Spirocyclic Intermediate Formation
The synthesis begins with the preparation of tert-butyl 2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate (Precursor V), a key intermediate. This step involves a cyclocondensation reaction between 2-amino-2-(4-bromophenyl)acetamide (Precursor III) and tert-butyl 3-oxopiperazine-1-carboxylate (Precursor IV) in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by intramolecular cyclization to form the spirocyclic framework.
Reaction Conditions
Introduction of the Sulfanylidene Group
The sulfanylidene moiety is introduced via a bromination-thiolation sequence. Precursor V is treated with N-bromosuccinimide (NBS) in dichloromethane (DCM) under UV irradiation. This step likely generates a brominated intermediate, which undergoes thiolation via nucleophilic displacement with a sulfur source (e.g., thiourea or hydrogen sulfide).
Critical Parameters
-
Reagent: NBS (1.0 equivalent)
-
Solvent: DCM (10 volumes)
-
Light: UV irradiation at 365 nm for 1 hour
-
Temperature: 30–35°C
Optimization of Reaction Conditions
Role of UV Irradiation
UV light initiates radical pathways critical for bromine activation and sulfur insertion. This photochemical step avoids the need for hazardous reagents like Lawesson’s reagent, enhancing safety and scalability.
Purification and Characterization
Workup Procedures
Post-reaction mixtures are quenched with aqueous Na₂CO₃ to neutralize acidic byproducts. Organic phases are extracted with DCM, dried over Na₂SO₄, and concentrated under reduced pressure. Final purification employs slurry techniques in ethanol to isolate crystalline products.
Comparative Analysis of Methodologies
The patent method outperforms alternative routes in yield and practicality, avoiding column chromatography and leveraging photochemical activation.
Challenges and Scalability
Q & A
Q. Advanced: How can Design of Experiments (DoE) methodologies improve the synthesis yield and purity?
- Methodological Answer :
- Basic : Key parameters include reaction temperature (50–120°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., palladium for cross-coupling steps). Reaction time must balance completion vs. degradation risks, especially for sulfanylidene stability .
- Advanced : Employ fractional factorial DoE to screen variables (e.g., solvent, temperature, stoichiometry) and identify interactions. Use response surface modeling to optimize yield and purity while minimizing side products like over-oxidized sulfones or des-bromo derivatives .
Basic: What analytical techniques are recommended for structural confirmation?
Q. Advanced: How can crystallographic data resolve ambiguities in spiro ring conformation?
- Methodological Answer :
- Basic : Use high-resolution NMR (¹H/¹³C, COSY, HSQC) to assign spiro junction protons and confirm bromophenyl substitution. LC-MS validates molecular weight, while IR confirms sulfanylidene (C=S) stretches .
- Advanced : Single-crystal XRD with SHELXL refinement resolves puckering in the 1,4,8-triazaspiro[4.5]decane core. Apply Cremer-Pople parameters to quantify ring puckering and compare with DFT-optimized geometries to validate computational models.
Basic: How should researchers design structure-activity relationship (SAR) studies for analogs?
Q. Advanced: What computational tools are effective for predicting bioactivity in spirocyclic derivatives?
- Methodological Answer :
- Basic : Synthesize analogs with substituent variations (e.g., halogen replacement at the 4-bromophenyl group, sulfanylidene → sulfone oxidation) and test against target enzymes (e.g., kinases) .
- Advanced : Use QSAR models with descriptors like logP, polar surface area, and Hammett constants. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like DDR1 kinase, guided by spiro ring rigidity and sulfanylidene H-bonding potential .
Basic: How can researchers address discrepancies between computational and experimental data?
Q. Advanced: What statistical approaches validate hypotheses when biological activity data conflicts?
- Methodological Answer :
- Basic : Cross-validate computational predictions (e.g., DFT-calculated dipole moments) with experimental solubility and LogD measurements. Re-examine crystallization conditions if XRD and NMR data conflict .
- Advanced : Apply multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets. Use Bayesian inference to weigh conflicting results (e.g., cytotoxicity vs. target inhibition) and refine SAR hypotheses .
Basic: What protocols ensure stability during storage and handling?
Q. Advanced: How can degradation pathways be characterized under stressed conditions?
- Methodological Answer :
- Basic : Store at –20°C under inert gas (N₂/Ar) to prevent sulfanylidene oxidation. Monitor via TLC/HPLC for degradation (e.g., tert-butyl ester hydrolysis) .
- Advanced : Conduct forced degradation studies (acid/base, UV light, heat) with LC-MS/MS to identify degradants. Kinetic modeling (Arrhenius plots) predicts shelf-life, while isotopic labeling traces hydrolytic pathways .
Basic: How is biological activity assessed in early-stage studies?
Q. Advanced: What strategies mitigate off-target effects in cellular assays?
- Methodological Answer :
- Basic : Screen against panels of recombinant enzymes (e.g., proteases, kinases) and use cell viability assays (MTT/XTT) for cytotoxicity profiling .
- Advanced : Employ CRISPR-based gene knockout models to isolate target-specific effects. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and differentiate target engagement from nonspecific interactions .
Basic: What synthetic routes minimize hazardous byproducts?
Q. Advanced: How can green chemistry principles be integrated into scale-up protocols?
- Methodological Answer :
- Basic : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) and use flow chemistry to control exothermic reactions (e.g., bromination) .
- Advanced : Apply E-factor analysis to quantify waste. Use enzymatic catalysis for ester hydrolysis steps and microwave-assisted synthesis to reduce energy consumption .
Basic: How do substituents on the spiro ring influence solubility?
Q. Advanced: What molecular dynamics (MD) simulations predict formulation compatibility?
- Methodological Answer :
- Basic : Introduce hydrophilic groups (e.g., carboxylate) at the 8-carboxylate position or replace bromine with methoxy to enhance aqueous solubility .
- Advanced : Run MD simulations in explicit solvents (e.g., water, DMSO) to compute solvation free energy. Pair with Hansen solubility parameters to identify compatible excipients for drug formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
